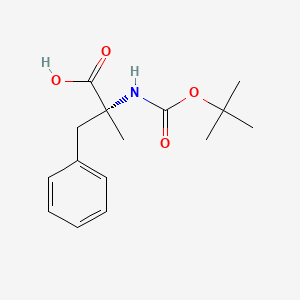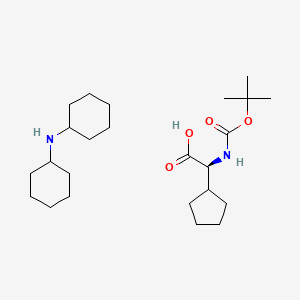
INDIUM CHLORIDE, HYDROUS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium(III) chloride, also known as trichloroindigane or indium trichloride, is a white, flaky solid . It is an indium halide and is used as a Lewis acid in various organic transformations . It is also used in the preparation of many semiconductor materials due to its optoelectronic properties .
Synthesis Analysis
Indium(III) chloride can be synthesized using an electrochemical cell in a mixed methanol-benzene solution . It is also reported that indium reacts quickly with chlorine to produce the trichloride .Molecular Structure Analysis
Indium(III) chloride crystallizes as a layered structure consisting of a close-packed chloride arrangement containing layers of octahedrally coordinated In(III) centers . This structure is similar to that seen in YCl3 .Chemical Reactions Analysis
Indium(III) chloride is a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions . It can also be used as a catalyst to synthesize indolylindolines through self-addition of indoles .Physical And Chemical Properties Analysis
Indium(III) chloride is a white, flaky solid with a density of 3.46 g/mL at 25 °C . It forms colorless diffuse crystals of rhombic shape .Wissenschaftliche Forschungsanwendungen
Indium Chloride, Hydrous, also known as Indium (III) Chloride, is a white, flaky solid with applications in organic synthesis as a Lewis acid . It’s the most available soluble derivative of indium . Here are some of its applications:
-
Medical and Biological Applications
- Indium (III) complexes are versatile species that emit Auger electrons, making them suitable for a wide range of biological and medical applications .
- The properties of these complexes depend on the primary ligand used for their syntheses .
- Methods of synthesizing xanthates, dithiocarbamate, phthalocyanine, thiosemicarbazone, and naphthalocyanine complexes of indium (III) are discussed .
- These complexes have shown potential in antibacterial, antifungal, and antiviral applications .
- Other biological applications include anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications .
- Overall, indium (III) complexes have displayed good performance in all these biological and medical applications .
-
Catalyst in Chemistry
-
Electrowinning Applications
-
Synthesis and Structure
- Indium (III) chloride is a relatively electropositive metal that reacts quickly with chlorine to give the trichloride .
- It’s very soluble and deliquescent .
- A synthesis has been reported using an electrochemical cell in a mixed methanol-benzene solution .
- Like AlCl3 and TlCl3, InCl3 crystallizes as a layered structure consisting of a close-packed chloride arrangement containing layers of octahedrally coordinated In (III) centers .
-
Reactions
- InCl3 is a Lewis acid and forms complexes with donor ligands .
- For example, with the chloride ion, it forms tetrahedral InCl4−, trigonal bipyramidal InCl52−, and octahedral InCl63− .
- In diethyl ether solution, InCl3 reacts with lithium hydride, LiH, to form an unstable compound that decomposes below 0 °C .
- This compound is reacted in situ in organic synthesis as a reducing agent .
-
Radiopharmaceutical Agents
-
Friedel-Crafts Acylations and Diels-Alder Reactions
-
Synthesis of Dithiocarbamate
-
Electrochemical Cell
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
143983-91-9 |
|---|---|
Produktname |
INDIUM CHLORIDE, HYDROUS |
Molekularformel |
Cl3H2InO |
Molekulargewicht |
239.19 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)
![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)



![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)